N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
The compound N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a structurally complex molecule featuring a spiro indole-thiadiazole core. Its design integrates a 1,3,4-thiadiazole ring fused with an indole moiety, substituted with a 2-methylphenoxyethyl group and acetylated acetamide side chains.
Properties
IUPAC Name |
N-[4-acetyl-7'-chloro-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-7-4-5-10-18(13)31-12-11-26-19-16(8-6-9-17(19)23)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSOGHJWCWBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic compound characterized by its spirocyclic structure that integrates elements of indole and thiadiazole chemistry. This compound is notable for its potential biological activities due to its unique structural features, which include a chloro substituent and an acetyl group. The ethoxyphenylmethyl moiety adds to its structural diversity and may influence its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of N-{3'-acetyl-7-chloro...} typically involves multi-step synthetic routes. Key steps in the synthesis include:
- Formation of the spirocyclic core.
- Introduction of the chloro and acetyl groups.
- Coupling with the ethoxyphenylmethyl moiety.
Each step requires careful optimization to achieve high yields and purity.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of specific functional groups enhances their efficacy against various microbial strains.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-acetyl-1',5',7'-trimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | Contains trimethyl groups | Potential anticancer activity |
| N-{3'-acetyl-5-bromo-1-butyl...} | Bromine substituent | Antibacterial properties |
| N-(4-acetyl-7'-methyl...) | Methyl substituent | Antimicrobial activity |
The biological activity of N-{3'-acetyl...} is hypothesized to involve interactions with specific biological targets. Preliminary studies suggest that it may modulate pathways associated with sodium channels and other critical receptors involved in pain and inflammation.
Case Studies
Several studies have explored the biological effects of compounds similar to N-{3'-acetyl...}. For instance:
- Study on Anticancer Activity : A study demonstrated that a related thiadiazole compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a series of spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chloro substituents exhibited superior activity compared to their non-chloro counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other 1,3,4-thiadiazole derivatives, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (hereafter referred to as Compound A), studied by Zadorozhnii et al. (2015) . Key differences include:
- Core Structure: The target compound incorporates a spiro[indole-thiadiazole] system, whereas Compound A lacks the spiro junction and instead has a trichloroethylamino substituent.
- Synthetic Role : Compound A was identified as an intermediate in synthesizing 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives , while the target compound’s synthetic pathway remains unspecified in the evidence.
Spectroscopic and Crystallographic Insights
- X-ray Diffraction: Compound A’s molecular parameters (e.g., bond lengths, angles) were resolved via X-ray crystallography, revealing planar thiadiazole rings and intermolecular hydrogen bonding critical for stabilizing intermediates . No similar data exist for the target compound, but its spiro system likely imposes greater steric strain, affecting reactivity.
- NMR Spectroscopy : While UV and NMR data for Zygocaperoside and Isorhamnetin-3-O glycoside () were reported , these compounds lack thiadiazole motifs, limiting direct comparison.
Pharmacological Potential
- Thiadiazole Derivatives : Compounds like Compound A are often explored for antimicrobial or antitumor activity due to thiadiazole’s electron-deficient nature, which facilitates interactions with biological targets . The target compound’s 7-chloro and acetyl groups may enhance binding to kinases or proteases.
- Spiro Systems: Spiro indole derivatives (e.g., spirooxindoles) are known for modulating protein-protein interactions, suggesting the target compound could have unique mechanistic advantages over linear analogs .
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
